

Ulixertinib phase 1 clinical trial results advanced solid tumors

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Ulixertinib Phase I Trial Summary

The first-in-human Phase I dose-escalation and expansion study of **ulixertinib** (NCT01781429) established its safety profile, recommended Phase II dose (RP2D), and showed early evidence of clinical activity in MAPK pathway-altered tumors [1].

Trial Aspect	Details and Results
Official Identifier	NCT01781429 [1]
Study Design	Multicenter, accelerated "3 + 3" dose-escalation followed by dose-expansion cohorts [1].
Patient Population	135 total patients with advanced solid tumors harboring MAPK pathway mutations [1].
Dosing	Escalated from 10 mg to 900 mg twice daily (BID). The RP2D was established at 600 mg BID [1].
Primary Objective	Determine the maximum tolerated dose (MTD) and/or RP2D [1].

Trial Aspect	Details and Results
Key Safety Findings (Most Common TRAEs)	Diarrhea (48%), Fatigue (42%), Nausea (41%), Dermatitis acneiform (31%) [1].
Dose Reductions	Required for 32% of patients in the expansion cohort, indicating manageable but notable toxicity [1].
Efficacy (Evaluable Patients)	Partial Responses (PR) were observed in 14% (11/81) of evaluable patients in the dose-expansion phase. Responses were seen in patients with <i>NRAS</i> -, <i>BRAF V600</i> -, and non-V600 <i>BRAF</i> -mutant solid tumors [1].

Detailed Experimental Protocol

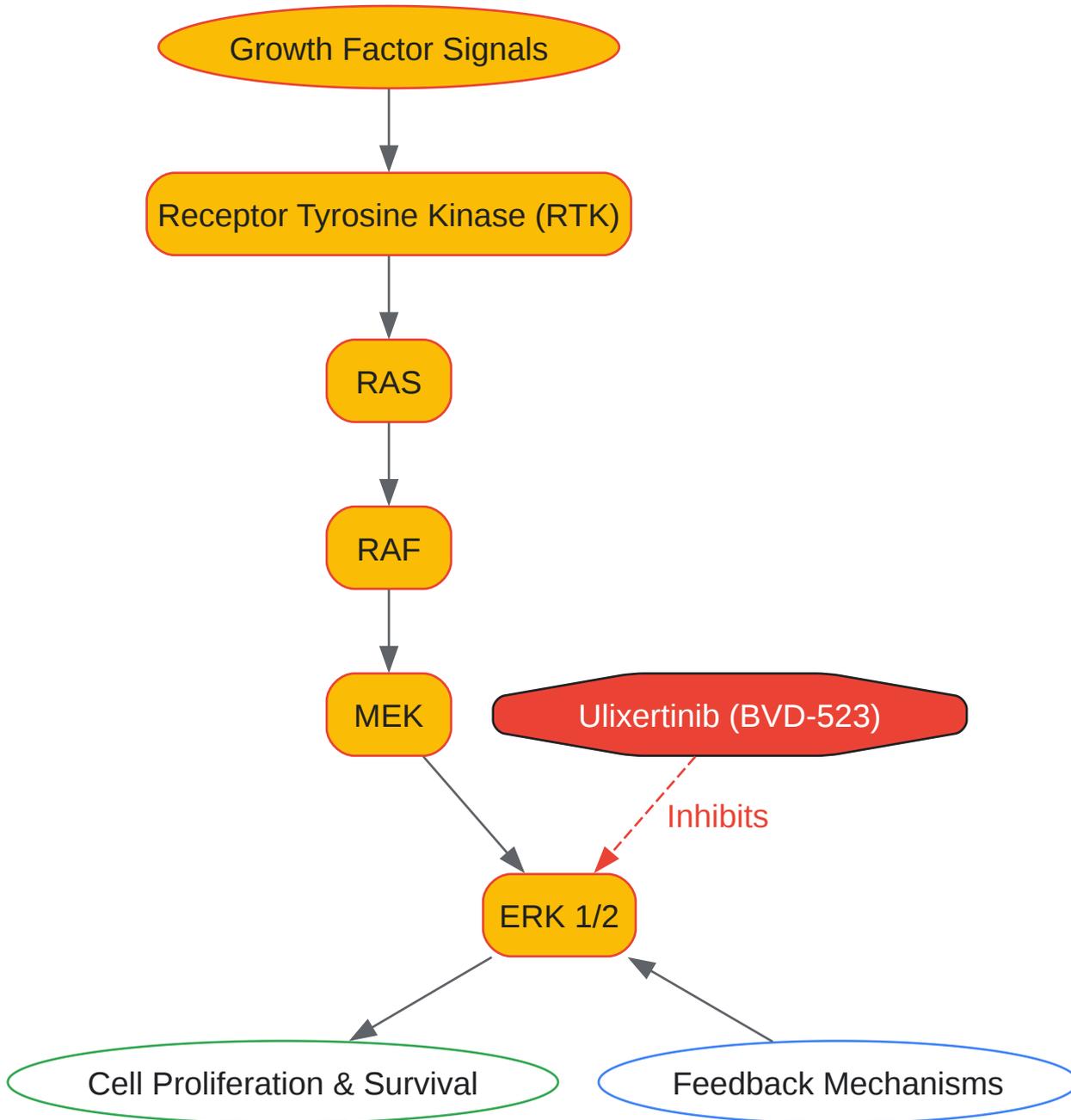
For the purpose of this technical guide, the following outlines the core methodology of the Phase I trial referenced above [1].

- **Drug Administration:** **Ulixertinib** was administered orally on a continuous twice-daily schedule. Each treatment cycle was defined as 28 days.
- **Dose Escalation Design:** The trial employed an accelerated "3 + 3" design. The dose-escalation phase enrolled 27 patients across multiple dose levels, from a starting dose of 10 mg BID up to 900 mg BID.
- **Determination of RP2D:** The Recommended Phase II Dose (RP2D) of **600 mg BID** was determined based on the totality of safety, tolerability, and pharmacokinetic/pharmacodynamic data.
- **Dose Expansion:** Following the establishment of the RP2D, 108 additional patients were enrolled into six distinct expansion cohorts to further evaluate safety and preliminary efficacy in specific genetic subgroups.
- **Pharmacodynamic Assessment:** ERK inhibition was measured ex vivo in whole blood samples stimulated with phorbol ester to activate the MAPK pathway. This biomarker assay confirmed that the 600 mg BID dose achieved near-complete inhibition of ERK activity, validating the biologically effective dose.

MAPK Pathway and Ulixertinib's Mechanism of Action

The following diagram illustrates the targeted signaling pathway and the mechanism of **ulixertinib**.

Ulixertinib inhibits the terminal node of the MAPK pathway.



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Interpretation of Key Findings

- **Proof of Concept for ERK Inhibition:** This trial provided the first clinical evidence that direct ERK1/2 inhibition is a viable therapeutic strategy. The observed responses in patients with *NRAS* and non-

V600 *BRAF* mutations are particularly significant, as these targets are not easily addressed by existing *BRAF* or *MEK* inhibitors [1].

- **Tolerability Profile:** The safety profile of **ulixertinib** was consistent with other agents targeting the *MAPK* pathway, though the 32% dose reduction rate in the expansion cohort underscores the need for careful patient management [1].
- **Context Among ERK Inhibitors:** The development of **ulixertinib** (oral) can be contrasted with other *ERK* inhibitors, such as the intravenous agent **KO-947**. A Phase I trial of **KO-947** reported a generally tolerable safety profile with minimal gastrointestinal toxicity, suggesting that the route of administration may influence the toxicity spectrum [2].

Ongoing and Future Research Directions

The early success of the Phase I trial has spurred further clinical investigation into **ulixertinib**. Current research focuses on:

- **Combination Therapies:** Evaluating **ulixertinib** with other agents, such as hydroxychloroquine or ruxolitinib, to overcome resistance or improve efficacy [3] [4].
- **Expansion into Hematologic Malignancies:** A Phase I/II study is investigating the combination of **ulixertinib** and ruxolitinib in patients with myelofibrosis [4].
- **Pediatric Cancers:** An ongoing Phase II pediatric MATCH trial is evaluating **ulixertinib** in young patients with advanced solid tumors, non-Hodgkin lymphoma, or histiocytic disorders with *MAPK* pathway mutations [5].

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